molecular formula C23H19FN4O2 B14126208 (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

(E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B14126208
M. Wt: 402.4 g/mol
InChI Key: JYTVMNSNWIGWQB-UHFFFAOYSA-N
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Description

(E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Benzyl Groups: The benzyl groups can be introduced through nucleophilic substitution reactions using benzyl halides.

    Formation of the Urea Moiety: The final step involves the reaction of the quinazolinone derivative with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

(E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and quinazolinone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl halides, isocyanates, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

Biologically, quinazolinone derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be studied for its potential to inhibit specific enzymes or pathways in biological systems.

Medicine

In medicine, this compound may be investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.

    Benzyl Ureas: Compounds with similar benzyl urea moieties, such as N-benzyl-N’-phenylurea.

Uniqueness

(E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is unique due to the specific combination of its quinazolinone core and benzyl urea moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H19FN4O2

Molecular Weight

402.4 g/mol

IUPAC Name

1-benzyl-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C23H19FN4O2/c24-18-12-10-17(11-13-18)15-28-21(19-8-4-5-9-20(19)26-23(28)30)27-22(29)25-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H2,25,27,29)

InChI Key

JYTVMNSNWIGWQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F

Origin of Product

United States

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